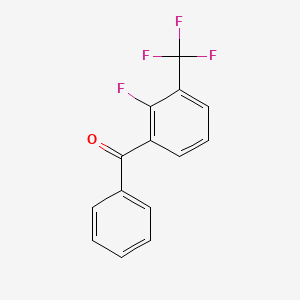

2-Fluoro-3-(trifluoromethyl)benzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-3-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-10(7-4-8-11(12)14(16,17)18)13(19)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEOCRQLKSEYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372136 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-70-1 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzophenone

CAS Number: 207853-70-1

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of significant interest to the pharmaceutical and chemical research sectors. While specific literature detailing the synthesis and applications of this exact molecule is sparse, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer valuable insights for researchers, scientists, and drug development professionals. The strategic placement of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings imparts unique electronic properties that make this compound a potentially valuable building block in modern medicinal chemistry.[1][2][3] This guide will detail plausible synthetic routes, predict physicochemical and spectroscopic characteristics, and discuss potential applications, providing a foundational resource for scientists working with this and related fluorinated scaffolds.

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (–CF₃) group, in particular, is a prevalent motif in numerous pharmaceuticals due to its profound effects on a molecule's physicochemical and biological properties.[3] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3] The additional presence of a fluorine atom, as in this compound, can further modulate these properties, offering a nuanced tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] The benzophenone core itself is a ubiquitous scaffold found in many bioactive natural products and commercial drugs, recognized for its role in protein-ligand interactions.[1][3] This unique combination of a proven pharmacophore with strategic fluorine and trifluoromethyl substitution positions this compound as a high-value intermediate for the synthesis of novel therapeutics.

Physicochemical and Safety Data

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 207853-70-1 | N/A |

| Molecular Formula | C₁₄H₈F₄O | N/A |

| Molecular Weight | 268.21 g/mol | N/A |

| Appearance | Light yellow liquid | N/A |

| Density | 1.32 g/mL at 25 °C | N/A |

| Boiling Point | 290 °C (lit.) | N/A |

| Refractive Index | n20/D 1.526 (lit.) | N/A |

Safety Information: Based on available safety data sheets for this and structurally similar compounds, this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat, are required when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Synthetic Methodologies

Method 1: Friedel-Crafts Acylation

This is the most direct and classical approach for the synthesis of benzophenones. The reaction involves the electrophilic acylation of benzene with a suitable benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6][7]

Reaction Principle: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-system of the benzene ring, followed by deprotonation to restore aromaticity and yield the final ketone product. The electron-withdrawing nature of the carbonyl group in the product deactivates the ring, effectively preventing polyacylation.[8]

Plausible Starting Material: A logical precursor for this reaction is 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS No. 208173-19-7), which is commercially available.

References

- 1. figshare.mq.edu.au [figshare.mq.edu.au]

- 2. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. websites.umich.edu [websites.umich.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

physical properties of 2-Fluoro-3-(trifluoromethyl)benzophenone

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-(trifluoromethyl)benzophenone

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical insights into the experimental determination of these properties, emphasizing the rationale behind methodological choices and ensuring data integrity.

Introduction: The Significance of a Fluorinated Benzophenone

This compound is a substituted aromatic ketone of significant interest in medicinal and materials chemistry. The strategic placement of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] The trifluoromethyl group, in particular, is a well-established bioisostere for other functional groups and is known to enhance properties like binding affinity and membrane permeability, making this compound a valuable building block for novel pharmaceuticals and agrochemicals.[1] Understanding its fundamental physical properties is the critical first step in its application, from reaction parameter design to formulation and quality control.

Section 1: Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all subsequent research. The fundamental identifiers for this compound are cataloged below.

The structural arrangement of the atoms dictates the entirety of the compound's physical and chemical behavior.

Caption: Molecular structure of this compound.

Section 2: Core Physicochemical Properties

The macroscopic properties of a substance are a direct consequence of its molecular structure. The data presented here are compiled from multiple sources to provide a robust profile.

| Property | Value | Source(s) |

| Molecular Weight | 268.21 g/mol | [4][6][7][8][9] |

| Physical State | Liquid at standard conditions | [6][8] |

| Boiling Point | 121 °C at 1 mmHg (1.33 mbar) | [7][8] |

| 290 °C (literature value, likely at atmospheric pressure) | [4][5] | |

| Density | 1.32 g/mL at 25 °C | [4][5][7] |

| Refractive Index (n_D²⁰) | 1.526 - 1.5265 | [5][7] |

| Flash Point | >110 °C (>230 °F) | [5][7][8][10] |

| Predicted LogP | 4.07 - 4.2 | [9][10] |

Expert Insight on Boiling Point Discrepancy: The significant difference between the two cited boiling points is a critical detail. The value of 290 °C, while reported, should be treated with caution as high-boiling-point organic molecules can decompose at atmospheric pressure. The experimentally verified value of 121 °C at 1 mmHg is more practical for purification via vacuum distillation, a technique essential for preventing thermal degradation.

Section 3: Spectroscopic & Analytical Characterization Workflow

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While specific spectra for this exact compound are not publicly available, we can predict the expected signals based on its structure. This serves as a guide for researchers performing quality control or structural verification.

Caption: Workflow for the spectroscopic characterization of the target compound.

Predicted Spectroscopic Features:

-

Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight. The expected monoisotopic mass is 268.0511 Da.[2][9] Common fragmentation patterns for benzophenones include the formation of the benzoyl cation (C₆H₅CO⁺) at m/z = 105 and the phenyl cation (C₆H₅⁺) at m/z = 77.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex, showing signals in the aromatic region (typically 7.2-8.0 ppm) corresponding to the 8 distinct protons on the two phenyl rings.

-

¹³C NMR: Will confirm the carbon backbone. Key signals include the carbonyl carbon (~190-197 ppm), and the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This is crucial for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom attached directly to the aromatic ring and another for the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretching vibration. Strong bands in the 1100-1350 cm⁻¹ region will correspond to the C-F stretching vibrations of the Ar-F and CF₃ groups.

Section 4: Solubility, Stability, and Handling

-

Solubility: While quantitative data is unavailable[6], the molecule's structure—dominated by two aromatic rings—suggests it is hydrophobic. It is expected to be poorly soluble in water but readily soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and toluene. The predicted high LogP value of ~4.1 further indicates a strong preference for lipophilic environments.[10]

-

Chemical Stability: The compound is noted to be air-sensitive, which implies that it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual degradation.[6]

-

Safety & Handling: This chemical is classified as an irritant, causing skin, eye, and respiratory irritation.[4][8] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, is mandatory.[6] All handling should be performed in a well-ventilated fume hood.

Section 5: Experimental Protocols for Physical Property Determination

To ensure reproducibility and accuracy, standardized protocols are essential. The following methods are field-proven for characterizing liquid compounds like this compound.

Protocol for Determining Boiling Point via Vacuum Distillation

Causality: Standard atmospheric distillation is unsuitable due to the high boiling point, which risks thermal decomposition. Vacuum distillation lowers the boiling point to a safe temperature.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of the compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 1 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This is the boiling point at the recorded pressure.

-

Shutdown: Once distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Protocol for Measuring Density using a Pycnometer

Causality: A pycnometer (specific gravity bottle) allows for a highly accurate determination of density by precisely measuring the mass of a known volume of the liquid.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer with the compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary. Thermostat the pycnometer to 25.0 °C and weigh it again (m₂).

-

Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with deionized water, thermostat to 25.0 °C, and weigh it (m₃).

-

Calculation:

-

Density of water at 25.0 °C (ρ_water) ≈ 0.99704 g/mL.

-

Volume of pycnometer (V) = (m₃ - m₁) / ρ_water.

-

Density of sample (ρ_sample) = (m₂ - m₁) / V.

-

Protocol for Measuring Refractive Index

Causality: The refractive index is a unique physical constant for a pure compound, sensitive to temperature and wavelength, making it an excellent tool for identity and purity verification.

Methodology:

-

Instrument Calibration: Turn on the Abbe refractometer and its light source. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Ensure the refractometer prisms are set to and maintained at 20.0 °C using a circulating water bath.

-

Sample Application: Place a few drops of the compound onto the lower prism.

-

Measurement: Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. Perform the measurement in triplicate and report the average.

Conclusion

This compound is a liquid at room temperature with a high boiling point, moderate density, and significant lipophilicity. Its key physical constants have been well-documented, though care must be taken regarding the conditions under which they are measured, particularly the boiling point. The provided experimental protocols offer a validated framework for researchers to confirm these properties in-house, ensuring the quality and consistency required for advanced applications in drug discovery and materials science. The predicted spectroscopic features serve as a reliable benchmark for structural confirmation and purity assessment.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. PubChemLite - 207853-70-1 (C14H8F4O) [pubchemlite.lcsb.uni.lu]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | 207853-70-1 [m.chemicalbook.com]

- 6. fishersci.ie [fishersci.ie]

- 7. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. fishersci.fi [fishersci.fi]

- 9. Benzophenone, 2-fluoro-3'-(trifluoromethyl)- | C14H8F4O | CID 62501792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:207853-70-1 | Chemsrc [chemsrc.com]

Introduction: The Strategic Role of Fluorinated Benzophenones in Modern Synthesis

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzophenone

Prepared by: A Senior Application Scientist

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a compound's physicochemical properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics to improve binding affinity with biological targets.[1][2]

This guide focuses on This compound (CAS No. 207853-70-1), a diaryl ketone that embodies the principles of fluorine-driven design. It combines a trifluoromethyl group with an ortho-fluoro substituent, creating a unique electronic and steric profile. This molecule is not merely an inert structure but a highly versatile chemical intermediate. Understanding its synthesis, characterization, and reactivity is crucial for researchers and drug development professionals seeking to leverage its potential in creating novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides a technical overview of its core properties, a robust protocol for its synthesis, and insights into its characterization and application.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. This compound is a liquid at room temperature, a characteristic that influences its handling and reaction setup.[5] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 207853-70-1 | [6][7] |

| Molecular Formula | C₁₄H₈F₄O | [5][8] |

| Molecular Weight | 268.21 g/mol | [5][7] |

| Physical State | Liquid | [5] |

| Appearance | Light yellow liquid | [9] |

| Density | 1.32 g/mL at 25 °C | [6][10] |

| Boiling Point | 121 °C at 1 mmHg (~1.33 mbar) | [8] |

| 290 °C at 760 mmHg (Atm. Pressure) | [6][10] | |

| Flash Point | >110 °C (>230 °F) | [5][8] |

| Refractive Index (n²⁰/D) | 1.526 | [8][10] |

| IUPAC Name | --INVALID-LINK--methanone | [8] |

| Synonyms | 3-Benzoyl-2-fluorobenzotrifluoride | [6] |

Synthesis and Purification: A Validated Workflow

The most logical and widely applicable method for preparing diaryl ketones such as this is the Friedel-Crafts acylation.[11] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring (benzene) with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

The causality behind this choice is twofold: the high reliability of the reaction and the commercial availability of the necessary precursors. The workflow is designed as a self-validating system, where successful synthesis of the intermediate acyl chloride is the critical control point for the final acylation step.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis can be logically broken down into two primary stages:

-

Preparation of the Acylating Agent: Conversion of 2-Fluoro-3-(trifluoromethyl)benzoic acid to its more reactive acyl chloride derivative.

-

Acylation of Benzene: Reaction of the synthesized acyl chloride with benzene to form the target benzophenone.

Caption: Proposed two-part workflow for the synthesis of this compound.

Detailed Experimental Protocol

PART 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

-

System Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2-Fluoro-3-(trifluoromethyl)benzoic acid (20.8 g, 0.1 mol).

-

Reagent Addition: Under anhydrous conditions, carefully add thionyl chloride (SOCl₂, 14.3 g, 8.8 mL, 0.12 mol). Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude liquid, 2-Fluoro-3-(trifluoromethyl)benzoyl chloride, is typically used directly in the next step without further purification.

PART 2: Friedel-Crafts Acylation

-

System Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 14.7 g, 0.11 mol) and dry benzene (150 mL). Cool the suspension to 0-5 °C in an ice bath.

-

Reagent Addition: Add the crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (from Part 1, ~0.1 mol) dropwise to the stirred AlCl₃/benzene suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 2M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally, brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~121 °C / 1 mmHg) to yield the final product as a light yellow liquid.[8]

Spectroscopic Characterization: An Expert's Guide

¹⁹F NMR Spectroscopy

Given the presence of two distinct fluorine environments, ¹⁹F NMR is the most definitive characterization technique.[12]

-

-CF₃ Group: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would likely fall in the range of -60 to -65 ppm (relative to CFCl₃), which is characteristic of aromatic -CF₃ groups.[13]

-

Aromatic -F: A more complex multiplet is expected for the single fluorine atom attached directly to the aromatic ring. It will exhibit coupling to the adjacent aromatic protons and potentially a smaller, long-range coupling to the -CF₃ group. Its chemical shift would be significantly different from the -CF₃ signal.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the eight protons on the two aromatic rings.

-

Unsubstituted Phenyl Ring: The five protons of the benzoyl group's phenyl ring will appear as complex multiplets between ~7.4 and 7.8 ppm. The two protons ortho to the carbonyl group will be the most downfield.

-

Substituted Phenyl Ring: The three protons on the 2-fluoro-3-(trifluoromethyl)phenyl ring will appear as distinct multiplets, likely between ~7.5 and 7.9 ppm. Their chemical shifts and splitting patterns will be complicated by both H-H and H-F coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the influence of fluorine coupling (C-F coupling).[14]

-

Carbonyl Carbon: The ketone carbonyl carbon signal is expected around 195 ppm.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet (due to coupling with the three attached fluorine atoms) at approximately 120-125 ppm, with a large coupling constant (¹JCF > 270 Hz).[13]

-

Aromatic Carbons: The 10 remaining aromatic carbons will appear in the 115-140 ppm range. The carbons directly bonded to fluorine atoms (C-F and C-CF₃) will appear as doublets and quartets, respectively, with characteristic coupling constants that are invaluable for definitive signal assignment.

Reactivity, Applications, and Safety

Role in Drug Design and Synthesis

This compound is a quintessential building block for creating more complex molecular entities. The benzophenone core is a common scaffold in photochemistry and medicinal chemistry, while the specific fluorine substitution pattern offers several advantages:

-

Metabolic Blocking: The ortho-fluoro substituent can act as a metabolic shield, preventing enzymatic hydroxylation at that position, thereby increasing the in vivo half-life of a drug candidate.

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity (LogP), which can improve its ability to cross cellular membranes.[1]

-

Modulated Reactivity: The strong electron-withdrawing nature of both the -F and -CF₃ groups deactivates the substituted aromatic ring towards further electrophilic substitution but can activate it for nucleophilic aromatic substitution. The ketone functional group itself is a versatile handle for further chemical transformations (e.g., reduction to an alcohol, conversion to an oxime or hydrazone).

This compound is an ideal starting point for synthesizing inhibitors, receptor antagonists, or other biologically active molecules where a fluorinated diaryl methane or related scaffold is desired.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing nitrile gloves, safety goggles, and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical with a defined formula and weight. It is a strategic tool for chemists and pharmacologists. Its dual fluorine-containing motifs provide a predictable yet powerful means to influence the properties of larger, more complex molecules. By understanding its synthesis through established methods like Friedel-Crafts acylation and its characteristic spectral signatures, researchers can confidently and effectively integrate this valuable intermediate into their discovery and development workflows, accelerating the path toward novel chemical entities.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. fishersci.fi [fishersci.fi]

- 6. This compound | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | 207853-70-1 [m.chemicalbook.com]

- 8. fishersci.fi [fishersci.fi]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound | CAS: 207853-70-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. biophysics.org [biophysics.org]

- 13. rsc.org [rsc.org]

- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-Fluoro-3-(trifluoromethyl)benzophenone in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-3-(trifluoromethyl)benzophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 207853-70-1). As a fluorinated benzophenone derivative, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and advanced materials, where its solubility dictates reaction kinetics, purification efficiency, and formulation success.[1][2] This document moves beyond theoretical principles to provide a robust experimental framework for researchers. It details the molecular characteristics governing solubility, presents a validated protocol for quantitative solubility determination, and discusses the practical implications of this data in a laboratory and process development context. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various organic solvent systems.

Compound Profile: this compound

This compound is a substituted aromatic ketone. The strategic placement of a fluorine atom and a trifluoromethyl group on one of the phenyl rings significantly alters its electronic properties and, consequently, its intermolecular interactions and solubility compared to unsubstituted benzophenone.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before any experimental work is undertaken. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 207853-70-1 | [3] |

| Molecular Formula | C₁₄H₈F₄O | [3][4] |

| Molecular Weight | 268.21 g/mol | [3][4] |

| Physical State | Liquid (at 25 °C) | [4] |

| Density | 1.32 g/cm³ | [3][4] |

| Boiling Point | 121 °C (249.8 °F) | [4] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Water Solubility | Information not available; predicted to be very low. | [4] |

Significance in Chemical Synthesis

Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science.[1] The inclusion of fluorine and trifluoromethyl groups can enhance metabolic stability, improve binding affinity, and modify lipophilicity and bioavailability. As such, this compound is a valuable building block for creating more complex molecules with tailored properties. Its solubility profile is therefore not merely academic but a critical process parameter.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

Molecular Structure Analysis

The structure of this compound offers several clues to its solubility behavior:

-

Benzophenone Core: The large, aromatic diphenylmethanone structure is inherently nonpolar and lipophilic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.

-

Ketone Group (C=O): The carbonyl group introduces significant polarity and can act as a hydrogen bond acceptor. This site is crucial for interactions with protic solvents (like alcohols) and polar aprotic solvents (like acetone or THF).

-

Fluorine and Trifluoromethyl (-CF₃) Groups: These groups are strongly electron-withdrawing, increasing the overall polarity of the molecule. The -CF₃ group, while polar, is also highly lipophilic (a "fluorous" character), which can favor solubility in specific fluorinated solvents or solvents with a high free volume. The molecule lacks a hydrogen bond donor, which will limit its solubility in highly-structured hydrogen-bonding networks like water.

Predicted Solubility Profile

Based on this structural analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as Tetrahydrofuran (THF), Acetone, and Dimethyl Sulfoxide (DMSO), which can interact favorably with the polar C=O, C-F, and C-CF₃ bonds without requiring hydrogen bond donation.

-

Moderate to Good Solubility: Expected in alcohols like ethanol and methanol. While these are protic solvents, the alkyl portions can interact with the phenyl rings, and the hydroxyl group can hydrogen-bond with the solute's carbonyl oxygen.

-

Moderate Solubility: Expected in aromatic solvents like toluene and non-polar solvents with some polar character like Dichloromethane (DCM), driven by van der Waals forces and dipole-dipole interactions.

-

Low Solubility: Expected in highly nonpolar aliphatic solvents like hexane, which have limited ability to interact with the polar regions of the molecule.

-

Very Low Solubility: Expected in water. The large, nonpolar surface area and lack of a hydrogen bond-donating group make it difficult to overcome the strong hydrogen-bonding network of water.

The relationship between these properties is illustrated in the diagram below.

Caption: Relationship between solute/solvent properties and solubility.

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical data is required for process design and optimization. The isothermal shake-flask method is a gold-standard, reliable technique for determining the solubility of a compound at a specific temperature. The protocol described here is a self-validating system designed for accuracy and reproducibility.

Rationale for Method Selection

The isothermal shake-flask method is chosen because it allows the solute and solvent to reach thermodynamic equilibrium, ensuring the measured solubility represents a true saturation point. Analysis of the supernatant by a quantitative method like High-Performance Liquid Chromatography (HPLC) provides high sensitivity and accuracy, which is crucial for compounds with potentially low solubility in some solvents.

Step-by-Step Methodology

1. Materials and Reagents:

- This compound (purity >98%)

- Selected organic solvents (HPLC grade or higher)

- Scintillation vials (20 mL) with PTFE-lined caps

- Analytical balance (4-decimal place)

- Volumetric flasks and pipettes

- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

- HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

2. Experimental Workflow Diagram:

Caption: Isothermal shake-flask workflow for solubility determination.

3. Detailed Procedure:

- Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess of what will dissolve is required to ensure saturation. Record the exact mass added.

- Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

- Equilibration: Seal the vials tightly and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid at the end of this period is essential.

- Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any suspended micro-particles.

- Dilution and Analysis: Perform an accurate serial dilution of the filtered sample with the appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample using a pre-validated HPLC method.

- Calculation: Use the peak area from the HPLC chromatogram to determine the concentration of the diluted sample from a standard calibration curve. Back-calculate to find the concentration in the original, undiluted supernatant. This value is the solubility.

Solubility Data and Interpretation

As direct, published quantitative data is sparse, the following table is provided for researchers to populate with their empirically determined results using the protocol above.

| Solvent Class | Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Molar Solubility (mol/L) |

| Nonpolar | n-Hexane | 0.1 | ||

| Toluene | 2.4 | |||

| Polar Aprotic | Dichloromethane | 3.1 | ||

| Tetrahydrofuran (THF) | 4.0 | |||

| Acetone | 5.1 | |||

| Acetonitrile | 5.8 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | |||

| Polar Protic | Ethanol | 4.3 | ||

| Methanol | 5.1 | |||

| Water | 10.2 |

Interpreting the Results: When this table is populated, it will provide a clear quantitative picture of the compound's behavior. For instance, a high solubility in THF but a lower solubility in ethanol, despite their similar polarity indices, would underscore the importance of hydrogen bonding; the solute can only accept, not donate, a hydrogen bond, making the protic solvent's network more difficult to disrupt.

Practical Applications in Research & Development

-

Reaction Solvent Selection: High solubility allows for more concentrated reactions, improving throughput and potentially enhancing reaction rates. Choosing a solvent that fully dissolves the starting material at the reaction temperature is paramount.

-

Crystallization and Purification: The ideal crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature. The data generated will directly inform the selection of appropriate anti-solvents for precipitation or solvent systems for recrystallization.

-

Chromatography: Understanding solubility helps in selecting the mobile phase for chromatographic purification. For normal-phase chromatography, a nonpolar solvent in which the compound is soluble would be chosen, while for reverse-phase, a polar mobile phase is required.

Safety and Handling

According to its Safety Data Sheet, this compound is an irritant.[4]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a specialty chemical whose utility in synthesis is directly linked to its physical properties. While its molecular structure suggests a preference for polar aprotic solvents, this guide emphasizes the necessity of empirical data. By providing a theoretical framework grounded in molecular structure and a robust, detailed experimental protocol, this document equips researchers and drug development professionals with the tools needed to accurately determine and effectively utilize the solubility profile of this important compound, thereby accelerating process development and ensuring reproducible scientific outcomes.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-3-(trifluoromethyl)benzophenone

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-Fluoro-3-(trifluoromethyl)benzophenone (CAS No. 207853-70-1). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring a culture of informed caution in the laboratory.

Section 1: Compound Identification and Hazard Analysis

This compound is a fluorinated aromatic ketone with the molecular formula C₁₄H₈F₄O.[1][2] Its utility in synthetic chemistry, particularly as a building block in pharmaceutical research, necessitates a thorough understanding of its chemical properties and associated hazards.

Physicochemical Properties

A foundational element of safe handling is understanding a compound's physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 207853-70-1 | [1][2] |

| Molecular Formula | C₁₄H₈F₄O | [1][2] |

| Molecular Weight | 268.21 g/mol | [1][2] |

| Physical State | Liquid | [1][2] |

| Density | 1.32 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.526 | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

Note: While some related isomers may be solids, the Safety Data Sheet for this specific compound indicates it is a liquid at standard conditions.[1][2]

GHS Classification and Hazard Statement Rationale

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified with the signal word "Warning" and is associated with the following hazards:

-

H315 - Causes skin irritation (Skin Irritation, Category 2): This classification is based on the potential of the compound to cause inflammation and reversible damage to the skin upon direct contact.[1][2] The fluorinated aromatic rings can interact with lipids in the skin, leading to irritation.

-

H319 - Causes serious eye irritation (Eye Irritation, Category 2): Direct contact with the eyes can lead to significant, but reversible, damage.[1][2] The chemical's properties can disrupt the delicate tissues of the eye, causing inflammation, redness, and pain.

-

H335 - May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of vapors or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1][2]

Section 2: Exposure Control and Personal Protection

A proactive approach to safety is paramount. The following engineering controls and Personal Protective Equipment (PPE) are mandated to minimize exposure, directly addressing the hazards identified in Section 1.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to mitigate the risk of respiratory irritation (H335) by containing vapors and preventing their release into the laboratory environment.

-

Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[4] Their immediate availability is critical for the initial first aid response to eye (H319) and skin (H315) contact.

Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a scientifically-driven choice to create a barrier between the researcher and the chemical hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles to provide comprehensive protection against serious eye irritation (H319).

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use. The breakthrough time of the specific glove material should be considered for prolonged tasks.[1]

-

Lab Coat/Protective Clothing: A long-sleeved lab coat is required to protect against skin irritation (H315).[1][5] For larger scale operations, chemically resistant aprons or suits may be necessary.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5]

Caption: PPE selection workflow for handling the compound.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential for maintaining the integrity of the compound and ensuring laboratory safety.

General Handling

-

Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[1]

-

Ventilation: Always use in a well-ventilated area, preferably a chemical fume hood.[7]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Remove and wash contaminated clothing before reuse.[1]

Storage

-

Inert Atmosphere: The Safety Data Sheet notes that the compound is air-sensitive.[2] Therefore, it should be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5]

-

Incompatibilities: While specific incompatibilities are not listed, it is prudent to store it away from strong oxidizing agents, acids, and bases.[2][8]

Section 4: Emergency Procedures

A well-rehearsed emergency plan is a critical component of laboratory safety.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, consult a physician.[1]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If symptoms persist, call a physician or poison control center.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do not induce vomiting. Seek medical attention.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Use an inert absorbent material, such as sand, vermiculite, or earth, to contain the spill.[7] Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for disposal.[5]

-

Decontaminate: Clean the spill area thoroughly.

Caption: Step-by-step spill response workflow.

Section 5: Disposal Considerations

This compound and its contaminated waste are classified as hazardous.[1]

-

Waste Segregation: This compound is a halogenated organic waste and must be collected separately from non-halogenated waste streams.[9]

-

Disposal Method: Disposal must be in accordance with all local, state, and federal regulations. The preferred method is incineration at a licensed hazardous waste disposal facility.[9] Do not dispose of it in drains or the environment.[1]

Section 6: Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of GHS, utilizing appropriate engineering controls and PPE, and adhering to strict handling and disposal procedures, researchers can mitigate the risks associated with this valuable chemical intermediate. This proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

- 1. fishersci.fi [fishersci.fi]

- 2. fishersci.ie [fishersci.ie]

- 3. This compound | 207853-70-1 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. benchchem.com [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. ICSC 0389 - BENZOPHENONE [chemicalsafety.ilo.org]

- 9. benchchem.com [benchchem.com]

synthesis of 2-Fluoro-3-(trifluoromethyl)benzophenone

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzophenone

Introduction

This compound is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly sought after in the development of pharmaceuticals and advanced materials. The strategic placement of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound. It is designed for researchers, chemists, and drug development professionals, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and the critical rationale behind procedural choices. We will explore classic transformations and modern catalytic approaches, providing the necessary framework for selecting the optimal synthetic route based on laboratory scale, reagent availability, and desired efficiency.

Physicochemical and Safety Data

A summary of the key properties and safety information for the target compound is essential before undertaking its synthesis.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 207853-70-1 | [1] |

| Molecular Formula | C₁₄H₈F₄O | [1][2] |

| Molecular Weight | 268.21 g/mol | [1][2] |

| Melting Point | 290 °C (lit.) | [1] |

| Boiling Point | 290 °C (lit.) | [1] |

| Density | 1.32 g/mL at 25 °C (lit.) | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| SMILES | FC1=C(C=CC=C1C(=O)C1=CC=CC=C1)C(F)(F)F | [1] |

Safety Profile: The compound is classified as an irritant.[1] Standard laboratory safety precautions should be strictly followed.

-

Hazard Codes: Xi (Irritant)[1]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.[1]

-

Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; S36 - Wear suitable protective clothing.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[3]

Retrosynthetic Analysis and Key Strategies

The synthesis of an unsymmetrical benzophenone like this compound can be approached by disconnecting one of the two bonds to the central carbonyl carbon. This leads to three primary synthetic strategies, each with distinct advantages and challenges.

Caption: Retrosynthetic pathways for this compound.

Methodology 1: Friedel-Crafts Acylation

This is a classic and direct method for forming aryl ketones via electrophilic aromatic substitution.[4] The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, catalyzed by a strong Lewis acid.

Core Principle: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the ketone product.[5]

Strategic Choice: The most logical Friedel-Crafts approach is the reaction of 1-fluoro-2-(trifluoromethyl)benzene with benzoyl chloride . The alternative, reacting fluorobenzene with 3-(trifluoromethyl)benzoyl chloride, is less favorable. The fluorine atom is an ortho-, para- director, meaning acylation would likely occur at the para position, leading to an undesired isomer. In our chosen route, the substituents are on the less reactive ring (due to the electron-withdrawing CF₃ group), which will be converted into the acylium ion, while the unsubstituted benzene ring is acylated. The most direct synthesis would be the acylation of 1-fluoro-2-(trifluoromethyl)benzene with benzoyl chloride.

Caption: Logical workflow of the Friedel-Crafts acylation mechanism.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (fitted with a gas outlet to a scrubber), add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) and 1-fluoro-2-(trifluoromethyl)benzene (1.1 equivalents) in the same dry solvent.

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Field Insights:

-

Anhydrous Conditions: AlCl₃ and the acylium ion intermediate are highly reactive towards water. Strict anhydrous conditions are paramount to prevent catalyst deactivation and unwanted side reactions.

-

Catalyst Stoichiometry: More than one equivalent of AlCl₃ is often required because the catalyst complexes with the product ketone, rendering it inactive.[4]

-

Temperature Control: The reaction is highly exothermic. Low initial temperatures (0-5 °C) are necessary to prevent side reactions and potential charring.

Methodology 2: Grignard Reaction and Oxidation Pathway

This two-step approach offers great versatility and is an excellent alternative if the Friedel-Crafts route suffers from poor regioselectivity or low yields.

Core Principle: The synthesis involves the nucleophilic addition of an organomagnesium (Grignard) reagent to an aldehyde, forming a secondary alcohol. This intermediate is then oxidized to the target ketone.[6]

Strategic Choice: Two pathways are viable:

-

Route A: Phenylmagnesium bromide + 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

-

Route B: 2-Fluoro-3-(trifluoromethyl)phenylmagnesium bromide + Benzaldehyde.

Route B is often preferred as benzaldehyde is a simple, readily available starting material. The key challenge lies in the successful formation of the fluorinated Grignard reagent from its corresponding aryl halide (e.g., 1-bromo-2-fluoro-3-(trifluoromethyl)benzene).

Caption: Workflow for the Grignard synthesis of benzophenones.

Experimental Protocol: Grignard Pathway (Route B)

Part 1: Grignard Reagent Formation

-

Setup: Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

-

Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[6] Add a small portion of anhydrous diethyl ether or THF.

-

Addition: Dissolve 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous ether/THF and add it dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction and Oxidation

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous ether/THF dropwise.

-

Workup: After stirring for 1-2 hours at room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude secondary alcohol.

-

Oxidation: Dissolve the crude alcohol in DCM. Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation. Stir at room temperature until the alcohol is consumed (monitor by TLC).

-

Final Purification: Filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts. Evaporate the solvent and purify the resulting crude ketone by column chromatography.

Causality and Field Insights:

-

Solvent Choice: Diethyl ether and THF are ideal solvents as they are anhydrous and solvate the magnesium species, facilitating the reaction. They must be rigorously dried before use.[6]

-

Initiation: The magnesium surface can have an oxide layer that prevents reaction. A small amount of iodine or 1,2-dibromoethane chemically cleans the surface, exposing fresh magnesium.[6]

-

Oxidant Selection: PCC is a convenient but chromium-based reagent. Swern oxidation (using oxalyl chloride/DMSO) is a milder, metal-free alternative that often gives cleaner reactions and higher yields, though it requires colder temperatures (-78 °C).[6]

Methodology 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful, palladium-catalyzed cross-coupling for forming C-C bonds, typically between an organoboron compound and an organohalide.[7] Modern variations allow for the coupling of boronic acids with acyl chlorides to form ketones, providing a highly efficient and functional-group-tolerant route.

Core Principle: The reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or acyl chloride) bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask, combine 2-fluoro-3-(trifluoromethyl)phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (2.0 equivalents) or potassium phosphate (2.0 equivalents).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Add benzoyl chloride (1.0 equivalent) to the mixture. Heat the reaction to 80-100 °C and stir for 6-24 hours. Monitor progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the final product.

Causality and Field Insights:

-

Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst. Other palladium sources and ligands can be used to optimize the reaction for specific substrates.

-

Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step. A two-phase system (e.g., toluene/water) is often used to facilitate the dissolution of both the organic and inorganic reagents.[8]

-

Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is critical to degas the solvents and run the reaction under an inert atmosphere.

Comparison of Synthetic Routes

| Feature | Friedel-Crafts Acylation | Grignard + Oxidation | Suzuki-Miyaura Coupling |

| Steps | 1 | 2 | 1 |

| Key Reagents | AlCl₃, Acyl Chloride | Mg, Aryl Halide, Aldehyde | Pd Catalyst, Boronic Acid |

| Advantages | Atom economical, direct | Versatile, good for complex substrates | High functional group tolerance, mild conditions |

| Disadvantages | Harsh conditions, catalyst waste, potential regioselectivity issues | Requires strict anhydrous conditions, sensitive reagents | Expensive catalyst, requires boronic acid precursor |

| Typical Yields | Moderate to Good | Moderate to Good (over 2 steps) | Good to Excellent |

Conclusion

The can be effectively achieved through several robust chemical methodologies. The Friedel-Crafts acylation offers the most direct and atom-economical route, provided that regioselectivity can be controlled. For substrates where Friedel-Crafts fails, the Grignard reaction followed by oxidation provides a reliable, albeit longer, alternative that hinges on the careful handling of organometallic intermediates. Finally, the Suzuki-Miyaura cross-coupling represents a modern, catalytic approach that offers superior functional group tolerance and often higher yields, making it an excellent choice if the requisite boronic acid is available. The selection of the optimal pathway will ultimately depend on the specific constraints of the project, including scale, cost of reagents, available equipment, and the desired purity of the final product.

References

- 1. This compound | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Benzophenone, 2-fluoro-3'-(trifluoromethyl)- | C14H8F4O | CID 62501792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

commercial availability of 2-Fluoro-3-(trifluoromethyl)benzophenone

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzophenone: Commercial Availability and Synthetic Utility

Introduction

This compound is a highly functionalized aromatic ketone that serves as a critical building block in modern organic synthesis. Its strategic importance in medicinal chemistry and materials science is derived from the unique combination of a benzophenone core with two potent electron-withdrawing groups: a fluorine atom and a trifluoromethyl (CF3) group.[1][2] The incorporation of fluorine and trifluoromethyl moieties into organic molecules is a well-established strategy for modulating key physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3][4][5] The trifluoromethyl group, in particular, can enhance target binding, improve resistance to metabolic degradation, and fine-tune permeability.[3] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below, compiled from various commercial and database sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 207853-70-1 | [6][7][8] |

| Molecular Formula | C₁₄H₈F₄O | [6][7][9] |

| Molecular Weight | 268.21 g/mol | [6][8][9] |

| Appearance | Liquid | [9] |

| Boiling Point | 121 °C / 249.8 °F | [9] |

| Density | 1.32 g/cm³ at 25 °C | [6][9] |

| Flash Point | > 110 °C / > 230 °F | [6][9] |

| SMILES | FC1=C(C=CC=C1C(=O)C2=CC=CC=C2)C(F)(F)F | [6] |

| IUPAC Name | --INVALID-LINK--methanone | [7] |

Safety and Handling Synopsis

As with any laboratory chemical, proper handling of this compound is crucial. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety goggles, and a lab coat.[9]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]

Commercial Availability

This compound is readily available from a range of specialty chemical suppliers, facilitating its use in research and development projects. It is typically offered in various quantities with purity levels suitable for synthetic applications, commonly 97% or higher.

Table 2: Representative Commercial Suppliers

| Supplier | Product Code (Example) | Purity (Typical) |

| Thermo Scientific (Alfa Aesar) | - | 97% |

| Manchester Organics | G33472 | 97% |

| Indofine Chemical Company | 09-3592 | - |

| Santa Cruz Biotechnology | sc-225367 | - |

| Capot Chemical Co., Ltd. | 8409 | 97% |

Note: Availability, product codes, and purity may vary. Users should consult the respective supplier's catalog for the most current information.

Synthetic Applications and Protocols

The reactivity of this compound is dictated by its functional groups. The electron-deficient nature of the substituted aromatic ring, due to the fluorine and CF₃ groups, influences its participation in nucleophilic substitution reactions.[1] However, a more common application involves leveraging the benzophenone scaffold for the construction of more complex molecular architectures, particularly heterocyclic systems.

Representative Protocol: Synthesis of a Novel Thioxanthenone Derivative

This protocol details the synthesis of a thioxanthenone core via an intramolecular cyclization pathway, a plausible and valuable transformation for a 2-halobenzophenone analogue.

Objective: To synthesize a 2-(Trifluoromethyl)-3-fluoro-9H-thioxanthen-9-one derivative.

Reaction Scheme:

-

Nucleophilic aromatic substitution to form a thioether intermediate.

-

Intramolecular cyclization to form the thioxanthenone ring system.

Materials:

-

This compound

-

Thiophenol (or substituted thiol)

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

L-Proline

-

Dimethyl Sulfoxide (DMSO)

-

Polyphosphoric acid (PPA)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

Part 1: Synthesis of the Thioether Intermediate

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), thiophenol (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMSO.

-

Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the thioether intermediate.

Part 2: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: Place the purified thioether intermediate from Part 1 into a round-bottom flask.

-

Cyclization: Add polyphosphoric acid (PPA) (10-20 times the weight of the intermediate). Heat the mixture to 150-180 °C with vigorous stirring for 4-8 hours.

-

Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Work-up: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final thioxanthenone derivative.

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of a thioxanthenone derivative.

References

- 1. 2-Fluoro-6-(trifluoromethyl)benzophenone|CAS 208173-18-6 [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound | 207853-70-1 [m.chemicalbook.com]

- 9. fishersci.fi [fishersci.fi]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. benchchem.com [benchchem.com]

The Enduring Chromophore: A Technical Guide to the Photophysical Properties of Substituted Benzophenones

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Substituted benzophenones represent a cornerstone class of aromatic ketones, pivotal for their unique and highly tunable photophysical properties. Their utility is extensive, ranging from photoinitiators in polymer chemistry and building blocks for organic light-emitting diodes (OLEDs) to photosensitizers in photodynamic therapy and probes in chemical biology.[1][2][3] This technical guide offers a comprehensive exploration of the fundamental photophysical principles that govern the behavior of these molecules. We will delve into the profound influence of aromatic substitution on their electronic transitions, excited-state dynamics, and ultimate photochemical fate. This document provides detailed experimental methodologies for their characterization and synthesizes key data to serve as a practical reference for both seasoned researchers and newcomers to the field.

Core Photophysical Principles: The Primacy of the Triplet State

The photochemistry of benzophenone and its derivatives is overwhelmingly dictated by the remarkably efficient population of its triplet excited state following the absorption of ultraviolet (UV) light.[3][4] This spin-forbidden transition, known as intersystem crossing (ISC), occurs with a quantum yield approaching unity (~100%), making the triplet state readily accessible for a variety of subsequent chemical reactions and energy transfer processes.[4][5][6]

Upon photoexcitation, a benzophenone molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁), which is typically of nπ* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[5][7] This S₁(nπ) state is intrinsically short-lived and rapidly undergoes intersystem crossing to a lower-lying triplet state (T₁), which also possesses nπ character.

While a direct S₁(nπ) → T₁(nπ) transition is formally forbidden by El-Sayed's selection rules, the process is ingeniously facilitated by the presence of a nearby T₂(ππ) state.[3][8] The prevailing and accepted mechanism involves an initial, highly efficient S₁(nπ) → T₂(ππ) intersystem crossing, which is spin-allowed. This is followed by a rapid internal conversion (a non-radiative process) to the T₁(nπ) state.[3][7] This elegant photophysical pathway is the key to the near-quantitative triplet quantum yield.

The resultant long-lived T₁ state is the primary actor in the ensuing photochemistry of benzophenones. It can participate in a multitude of processes, including:

-

Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state, typically observed at low temperatures.[1][5]

-

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor molecule, forming a ketyl radical. This is a hallmark reaction of benzophenone photochemistry.[4][9]

-

Energy Transfer: The triplet energy can be transferred to another molecule in a process known as photosensitization.[10][11]

The intricate interplay of these deactivation pathways is exquisitely sensitive to the electronic and steric nature of substituents on the benzophenone core, a subject we will explore in detail.

References

- 1. benchchem.com [benchchem.com]

- 2. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. edinst.com [edinst.com]

- 6. scispace.com [scispace.com]

- 7. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]